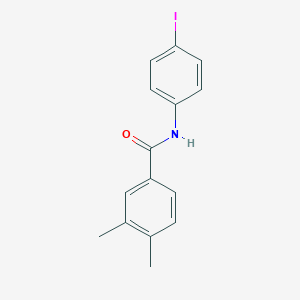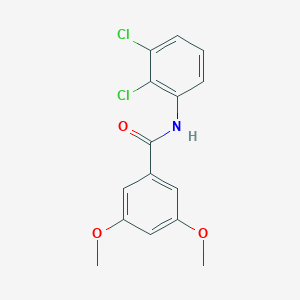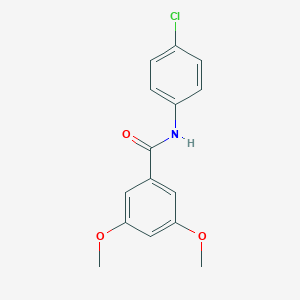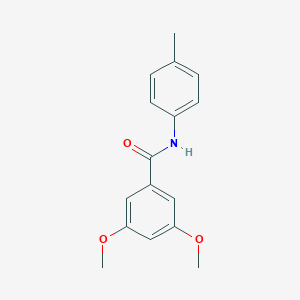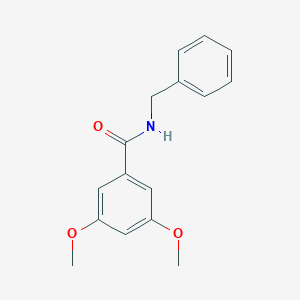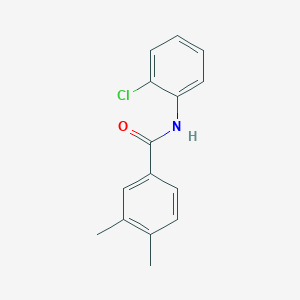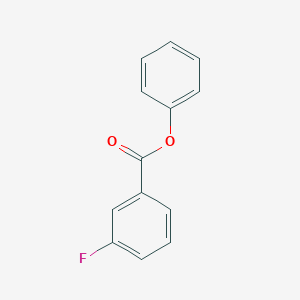
phenyl 3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
phenyl 3-fluorobenzoate: is an organic compound with the molecular formula C₁₃H₉FO₂ and a molecular weight of 216.2078 g/mol . It is a derivative of benzoic acid where the hydrogen atom in the carboxyl group is replaced by a phenyl group, and a fluorine atom is substituted at the meta position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: phenyl 3-fluorobenzoate can be synthesized through the esterification of 3-fluorobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of 3-fluorobenzoic acid, phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: phenyl 3-fluorobenzoate
Properties
Molecular Formula |
C13H9FO2 |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
phenyl 3-fluorobenzoate |
InChI |
InChI=1S/C13H9FO2/c14-11-6-4-5-10(9-11)13(15)16-12-7-2-1-3-8-12/h1-9H |
InChI Key |
DIDWZIWYRUFMSZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


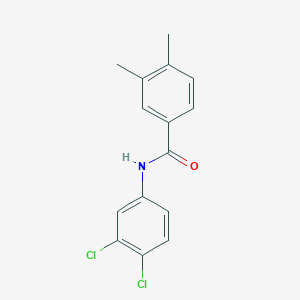
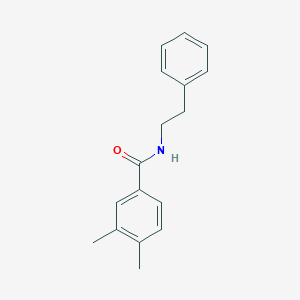
![Methyl 2-[(2-iodobenzoyl)amino]benzoate](/img/structure/B312469.png)
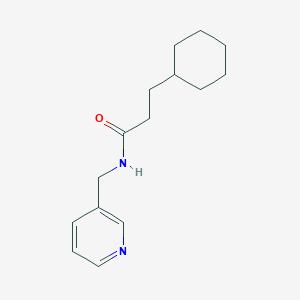
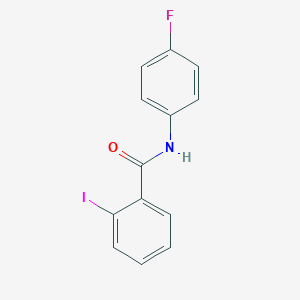

![Ethyl2-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B312475.png)
